molecular formula C22H26N2O3S B258865 Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Katalognummer B258865
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: RONZPIVXPXDNLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate (MBDTC) is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. MBDTC belongs to the class of thiazolidine derivatives, which are known for their diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Moreover, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been reported to enhance the sensitivity of cancer cells to chemotherapy drugs.

Wirkmechanismus

The mechanism of action of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is not fully understood. However, it has been proposed that Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Moreover, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been reported to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Moreover, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has also been reported to reduce the levels of oxidative stress markers, such as ROS and MDA, and to enhance the activity of antioxidant enzymes, such as SOD and CAT.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. Moreover, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is relatively non-toxic and can be used at relatively low concentrations. However, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its applicability in aqueous systems. Moreover, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate can exhibit some batch-to-batch variability, which can affect the reproducibility of results.

Zukünftige Richtungen

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several potential future directions for research. First, the mechanism of action of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate needs to be further elucidated. Second, the pharmacokinetics and pharmacodynamics of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate need to be studied in more detail. Third, the potential applications of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate in various disease models need to be explored. Fourth, the synthesis of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate analogs with improved pharmacological properties needs to be investigated. Fifth, the development of novel drug delivery systems for Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate needs to be explored.
Conclusion:
In conclusion, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate (Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate) is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate exhibits a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. The mechanism of action of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is not fully understood, but it is proposed to modulate various signaling pathways. Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several advantages for lab experiments, but it also has some limitations. Finally, Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several potential future directions for research, including the elucidation of its mechanism of action, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in various disease models.

Synthesemethoden

The synthesis of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate involves the reaction of 3-(benzylamino)acetyl chloride with 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid in the presence of methyl iodide. The reaction proceeds under mild conditions and yields Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate in good purity. The chemical structure of Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate has been confirmed by various spectroscopic techniques, including NMR and IR.

Eigenschaften

Produktname

Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Molekularformel

C22H26N2O3S

Molekulargewicht

398.5 g/mol

IUPAC-Name

methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C22H26N2O3S/c1-22(2)19(21(26)27-3)24(20(28-22)17-12-8-5-9-13-17)18(25)15-23-14-16-10-6-4-7-11-16/h4-13,19-20,23H,14-15H2,1-3H3

InChI-Schlüssel

RONZPIVXPXDNLA-UHFFFAOYSA-N

SMILES

CC1(C(N(C(S1)C2=CC=CC=C2)C(=O)CNCC3=CC=CC=C3)C(=O)OC)C

Kanonische SMILES

CC1(C(N(C(S1)C2=CC=CC=C2)C(=O)CNCC3=CC=CC=C3)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.